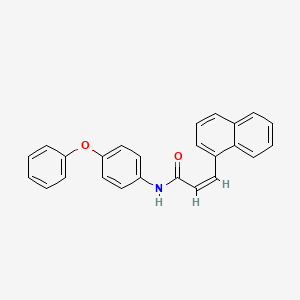![molecular formula C26H32Cl2N2O3 B2904260 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215684-90-4](/img/structure/B2904260.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of biphenyl and piperazine. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Piperazine is a cyclic organic compound that is mainly used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . The methoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Studies
A diverse range of research has been conducted on compounds structurally related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, focusing on their synthesis, pharmacological properties, and potential applications in treating various conditions. Studies have explored novel derivatives, highlighting the importance of structural modifications to enhance activity and selectivity for targeted receptors.
For instance, research on novel derivatives involving the synthesis of compounds with a piperazine moiety has shown significant antidepressant and antianxiety activities, suggesting the therapeutic potential of these derivatives in mental health disorders (J. Kumar et al., 2017). Similarly, another study synthesized pyrrolidin-2-one and pyrrolidine derivatives, demonstrating strong antiarrhythmic and antihypertensive activities, which could be attributed to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Antimicrobial and Antipsychotic Potential
Further investigations into the antimicrobial properties of triazole derivatives containing the piperazine fragment have revealed promising activities against various microorganisms, indicating the potential for developing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, the synthesis and pharmacological evaluation of biphenyl and aryl piperazine derivatives have been explored for their antipsychotic potential, with some compounds showing considerable anti-dopaminergic and anti-serotonergic activity, suggesting their utility in treating psychotic disorders (S. Bhosale et al., 2014).
Molecular Structure and Binding Mechanisms
The molecular structure and binding mechanisms of related compounds have also been a subject of study, providing insights into their bioactivity and potential therapeutic applications. For example, the structural analysis and molecular docking studies of certain arylpiperazine derivatives have shed light on their interaction with α1A-adrenoceptors, offering a basis for the design of highly selective antagonists (W. Xu et al., 2016).
Targeting Bacterial Persisters
Interestingly, research has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a novel approach to eradicating bacterial persistence, a significant challenge in treating infections (Jun-Seob Kim et al., 2011).
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-25-13-9-23(10-14-25)28-17-15-27(16-18-28)19-24(29)20-31-26-11-7-22(8-12-26)21-5-3-2-4-6-21;;/h2-14,24,29H,15-20H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJQGWGVJRCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
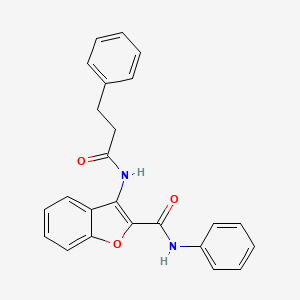
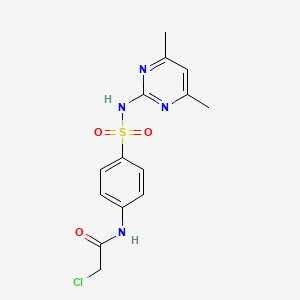
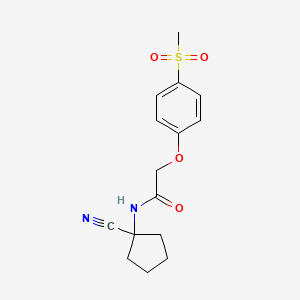

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)
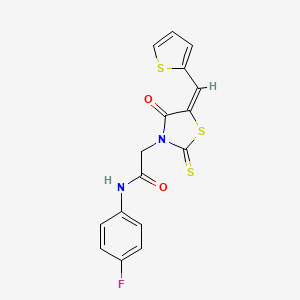
![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)

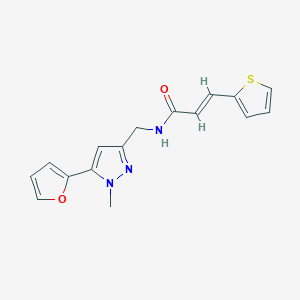

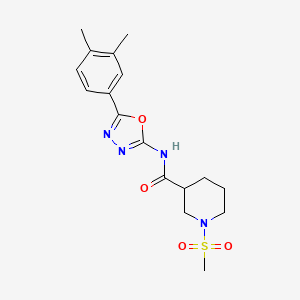
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
